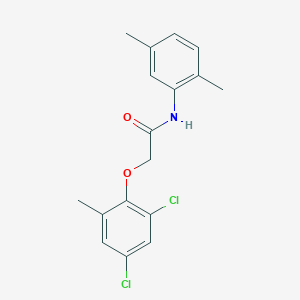

2-(2,4-dichloro-6-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-dichloro-6-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has been a popular herbicide ever since. Dicamba is a selective herbicide, which means it only targets certain types of plants and does not harm other crops. In recent years, dicamba has been the subject of much controversy due to its potential to drift and cause damage to neighboring crops.

Wirkmechanismus

Dicamba works by disrupting the growth and development of broadleaf weeds. It does this by mimicking the natural plant hormone auxin, which regulates plant growth. When dicamba is applied to a plant, it causes the plant to grow uncontrollably, leading to its death. This mechanism of action makes dicamba an effective herbicide for controlling broadleaf weeds.

Biochemical and Physiological Effects:

Dicamba has been shown to have both biochemical and physiological effects on plants. It can disrupt the synthesis of DNA and RNA, as well as interfere with the normal functioning of plant enzymes. In addition, dicamba can cause changes in the structure and function of plant cell membranes, leading to cell death.

Vorteile Und Einschränkungen Für Laborexperimente

Dicamba is a widely used herbicide in agricultural settings, but it also has applications in laboratory research. Its selective herbicidal properties make it a valuable tool for studying plant growth and development. However, the potential for drift and damage to non-target plants and animals must be carefully considered when using dicamba in laboratory experiments.

Zukünftige Richtungen

There are several areas of research that could benefit from further investigation into dicamba. One area is the development of new formulations and application methods that minimize the risk of drift and damage to neighboring crops. Another area is the investigation of dicamba's impact on soil health and microbial communities. Finally, there is a need for more research into the long-term effects of dicamba on the environment and human health.

Conclusion:

In conclusion, dicamba is a widely used herbicide with a complex mechanism of action that makes it an effective tool for controlling broadleaf weeds. While it has many advantages in agricultural and laboratory settings, its potential to drift and cause damage to non-target plants and animals must be carefully considered. Further research is needed to fully understand the impact of dicamba on the environment and human health, as well as to develop new formulations and application methods that minimize its risks.

Synthesemethoden

Dicamba can be synthesized through a variety of methods, including the reaction of 2-methyl-4,6-dichlorophenol with 2,5-dimethylphenylacetic acid in the presence of a base. This reaction produces dicamba in high yields and is commonly used in industrial synthesis.

Wissenschaftliche Forschungsanwendungen

Dicamba has been extensively studied in the scientific community for its herbicidal properties and its potential impact on the environment. Researchers have investigated the effectiveness of dicamba in controlling various types of weeds, as well as its impact on non-target plants and animals. In addition, studies have been conducted to determine the best application methods for dicamba to minimize the risk of drift.

Eigenschaften

IUPAC Name |

2-(2,4-dichloro-6-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-10-4-5-11(2)15(6-10)20-16(21)9-22-17-12(3)7-13(18)8-14(17)19/h4-8H,9H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEZRPYMMWYVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-5-{5-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5227839.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5227844.png)

![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227853.png)

![N-{4-[({2-[(3,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5227865.png)

![N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)

![2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5227879.png)

![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)

![N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5227896.png)

![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5227902.png)

![N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5227907.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)

![N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)